molecular formula C21H27BrN6O3 B2693619 (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-27-8

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2693619
CAS RN: 685106-27-8
M. Wt: 491.39
InChI Key: AZQJLAWOFOXZJJ-YDZHTSKRSA-N
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Description

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27BrN6O3 and its molecular weight is 491.39. The purity is usually 95%.
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Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

Compounds related to (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione, such as bromophenols coupled with nucleoside bases, have been isolated from red algae. These compounds, including 7-[3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, demonstrate potential in natural product chemistry and pharmacology (Ma et al., 2007).

Methoxybenzylidene Derivatives

Methoxybenzylidene derivatives, like those of 2,2-dimethyl-1,3-dioxane-4,6-dione, have been studied for their reactivity with nucleophilic reagents. These compounds are important for synthesizing various structures, indicating their relevance in synthetic organic chemistry and material science (Tetere et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound.", "Starting Materials": [ "5-bromo-2-methoxybenzaldehyde", "hydrazine hydrate", "7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound." ] }

CAS RN

685106-27-8

Molecular Formula

C21H27BrN6O3

Molecular Weight

491.39

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+

InChI Key

AZQJLAWOFOXZJJ-YDZHTSKRSA-N

SMILES

CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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